Cas no 2138571-13-6 (3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol)
3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1160578
- 3-[ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol
- 2138571-13-6
- 3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol
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- Inchi: 1S/C15H31NO/c1-5-7-13-8-9-14(17)10-15(13)16(6-2)11-12(3)4/h12-15,17H,5-11H2,1-4H3
- InChI Key: VXBNWUPHXCTGGF-UHFFFAOYSA-N
- SMILES: OC1CCC(CCC)C(C1)N(CC)CC(C)C
Computed Properties
- Exact Mass: 241.240564612g/mol
- Monoisotopic Mass: 241.240564612g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 23.5Ų
3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1160578-0.05g |
3-[ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol |
2138571-13-6 | 0.05g |
$959.0 | 2023-06-08 | ||
| Enamine | EN300-1160578-0.1g |
3-[ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol |
2138571-13-6 | 0.1g |
$1005.0 | 2023-06-08 | ||
| Enamine | EN300-1160578-0.25g |
3-[ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol |
2138571-13-6 | 0.25g |
$1051.0 | 2023-06-08 | ||
| Enamine | EN300-1160578-0.5g |
3-[ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol |
2138571-13-6 | 0.5g |
$1097.0 | 2023-06-08 | ||
| Enamine | EN300-1160578-1.0g |
3-[ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol |
2138571-13-6 | 1g |
$1142.0 | 2023-06-08 | ||
| Enamine | EN300-1160578-2.5g |
3-[ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol |
2138571-13-6 | 2.5g |
$2240.0 | 2023-06-08 | ||
| Enamine | EN300-1160578-5.0g |
3-[ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol |
2138571-13-6 | 5g |
$3313.0 | 2023-06-08 | ||
| Enamine | EN300-1160578-10.0g |
3-[ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol |
2138571-13-6 | 10g |
$4914.0 | 2023-06-08 |
3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol
Comprehensive Overview of 3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol (CAS No. 2138571-13-6)
3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol (CAS No. 2138571-13-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This cyclohexanol derivative features an ethyl(2-methylpropyl)amino group at the 3-position and a propyl group at the 4-position, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and medicinal chemistry, as its scaffold resembles motifs found in neurologically active compounds.
The compound's CAS No. 2138571-13-6 is frequently searched in academic databases and chemical vendor platforms, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Recent trends indicate growing curiosity about its stereochemistry and solubility profiles, which are critical for optimizing bioavailability in pharmaceutical formulations. Discussions on platforms like ResearchGate and PubMed often highlight its potential as a chiral building block for asymmetric synthesis.
From a synthetic perspective, 3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol exemplifies modern challenges in green chemistry. Laboratories are exploring eco-friendly catalytic methods to produce it, aligning with the global push for sustainable manufacturing. Its amino-alcohol functionality also makes it a candidate for studying hydrogen bonding interactions—a hot topic in computational chemistry and molecular docking simulations.
Industry professionals frequently inquire about its stability under various pH conditions and compatibility with common reagents. These queries stem from its utility in multi-step syntheses, where robustness is paramount. Notably, the compound’s logP value and partition coefficients are subjects of ongoing research, particularly for applications in blood-brain barrier penetration studies—a key focus area in CNS drug development.
In analytical chemistry, advanced techniques like LC-MS and NMR spectroscopy are employed to characterize CAS No. 2138571-13-6. Recent publications emphasize the need for precise chromatographic separation methods due to its potential isomerism. This aligns with broader industry demands for high-purity intermediates in precision medicine.
Beyond pharmaceuticals, this compound’s surfactant-like properties have sparked interest in material science, particularly for designing self-assembling nanostructures. Its amphiphilic nature could contribute to innovations in drug delivery systems, a field experiencing exponential growth due to advancements in nanotechnology.
As regulatory landscapes evolve, documentation of 3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol’s toxicological profiles remains a priority. While current data classify it as non-hazardous under standard handling protocols, the scientific community continues to investigate its metabolic pathways—a reflection of the heightened focus on ADME (Absorption, Distribution, Metabolism, Excretion) properties in preclinical research.
The compound’s nomenclature itself—3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol—serves as a case study in IUPAC naming conventions, frequently cited in chemistry education resources. Digital platforms like ChemSpider and PubChem report increased traffic for this CAS number, underscoring its role as a reference standard in organic synthesis tutorials.
Future research directions may explore its catalytic applications or modifications to enhance stereoselectivity. With the rise of AI-assisted molecular design, computational predictions about its derivative libraries could accelerate discovery pipelines—an intersection of traditional chemistry and cutting-edge machine learning that dominates contemporary scientific discourse.
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